molecular formula C25H22N4O3 B14937703 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)butanamide

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)butanamide

Cat. No.: B14937703
M. Wt: 426.5 g/mol
InChI Key: HIZBNBYUPVHGKW-UHFFFAOYSA-N
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Description

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)butanamide is a complex organic compound that belongs to the class of dihydroisoindoloquinazolinones

Preparation Methods

The synthesis of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)butanamide typically involves a multicomponent reaction. One common method is the Povarov reaction, which involves the condensation of anilines, alkenes (such as trans-anethole, methyl eugenol, and indene), and 2-formylbenzoic acid in the presence of eutectic solvents bearing Lewis or Brønsted acids . This reaction is known for its mild conditions, short reaction time, and high yields.

Chemical Reactions Analysis

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)butanamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and pathways involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar compounds include other dihydroisoindoloquinazolinones, such as:

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(pyridin-2-ylmethyl)butanamide

InChI

InChI=1S/C25H22N4O3/c30-22(27-16-17-8-5-6-14-26-17)13-7-15-28-23-18-9-1-2-10-19(18)25(32)29(23)21-12-4-3-11-20(21)24(28)31/h1-6,8-12,14,23H,7,13,15-16H2,(H,27,30)

InChI Key

HIZBNBYUPVHGKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)NCC5=CC=CC=N5

Origin of Product

United States

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